![molecular formula C23H28N2O3 B5543356 8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5543356.png)

8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

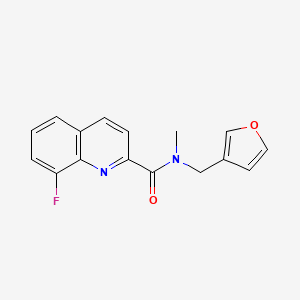

Synthesis Analysis

The synthesis of compounds related to the target molecule involves multi-step reactions that might include the formation of spirocyclic and bicyclic structures through strategies such as Michael addition, cyclization, and spirocyclization processes. For instance, Dar'in et al. (2020) described cyclic diazo compounds' Rh(II)-catalyzed spirocyclizations with tetrahydrofuran, leading to medicinally relevant scaffolds like 6-oxa-2-azaspiro[4.5]decanes, showcasing a method potentially applicable to synthesizing related structures (Dar'in et al., 2020).

Molecular Structure Analysis

The molecular and crystal structures of compounds within the same family as the target molecule have been determined through X-ray diffraction (XRD), revealing their crystallization in specific space groups and providing insights into their stereochemistry. For example, Quadrelli et al. (2011) elucidated the structures of related compounds, offering a basis for comparison with other aza-norbornene and isoxazoline families (Quadrelli et al., 2011).

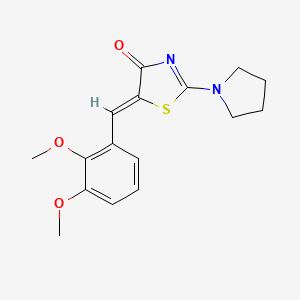

Chemical Reactions and Properties

Compounds akin to the target molecule undergo various chemical reactions, including oxy-Cope rearrangements and bromocyclization, highlighting their reactive nature and the possibility of generating structurally diverse derivatives. Verma et al. (2000) discussed the oxy-Cope ring expansions of certain bicyclic ketones, leading to compounds with strained bridgehead double bonds, pertinent to understanding the target molecule's chemical behavior (Verma et al., 2000).

科学的研究の応用

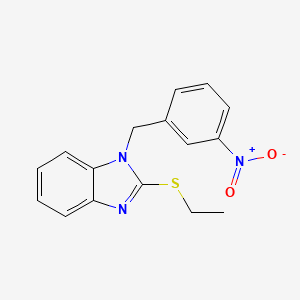

Antihypertensive Activity

Research has explored the synthesis and potential antihypertensive activity of various 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds have been tested for their effects on blood pressure in rats, with some showing promise as alpha-adrenergic blockers, which can be beneficial in treating hypertension (Caroon et al., 1981).

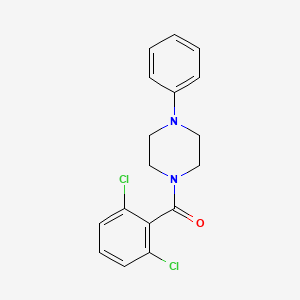

Synthon for Peptide Synthesis

Another study focused on the use of heterospirocyclic N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine derivatives as synthons for the synthesis of complex peptides. These compounds, including derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, are valuable in synthesizing tetrapeptides and dipeptides, showing their utility in advanced organic synthesis and peptide chemistry (Stamm et al., 2003).

Structural Analysis and Synthesis

The molecular and crystal structures of various 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been determined through X-ray crystallography. These studies provide insights into the synthesis, chemical relationships, and comparison with similar compounds, which is crucial for understanding their potential applications in medicinal chemistry and material science (Quadrelli et al., 2011).

特性

IUPAC Name |

8-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c26-21(20-15-18-6-7-19(20)14-18)24-12-9-23(10-13-24)16-25(22(27)28-23)11-8-17-4-2-1-3-5-17/h1-7,18-20H,8-16H2/t18-,19+,20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAHLKXJDUQXPQ-HSALFYBXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CN(C(=O)O2)CCC3=CC=CC=C3)C(=O)C4CC5CC4C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12CN(C(=O)O2)CCC3=CC=CC=C3)C(=O)[C@@H]4C[C@H]5C[C@@H]4C=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5543274.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-ol](/img/structure/B5543278.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543285.png)

![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)

![N,N-dimethyl-1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5543308.png)

![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)

![(4S)-N-ethyl-4-[(methoxyacetyl)amino]-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-prolinamide](/img/structure/B5543359.png)

![N-[2-(2-methoxyphenoxy)-1-methylethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5543383.png)

![N-(4-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5543387.png)